molecular formula C9H7ClN2O B14089948 4-Chloro-2-methoxy-1,5-naphthyridine

4-Chloro-2-methoxy-1,5-naphthyridine

Cat. No.: B14089948
M. Wt: 194.62 g/mol
InChI Key: KSFVUOKTLCOGNO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1,5-naphthyridine is a heterocyclic aromatic compound featuring a 1,5-naphthyridine core substituted with chlorine at position 4 and a methoxy group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups, which enable diverse reactivity. The chlorine atom at position 4 serves as a leaving group, facilitating nucleophilic substitution reactions, while the methoxy group at position 2 can influence electronic properties and regioselectivity in further derivatization .

Key Synthetic Route:
The compound can be synthesized via chlorination of 1,5-naphthyridin-2(1H)-one derivatives. For instance, treatment of 4-chloro-1,5-naphthyridin-2(1H)-one with methoxy-introducing reagents under mild acidic conditions (e.g., HCl in dioxane) preserves the chloro substituent, achieving high yields .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-methoxy-1,5-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-8-5-6(10)9-7(12-8)3-2-4-11-9/h2-5H,1H3

InChI Key

KSFVUOKTLCOGNO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=C1)Cl)N=CC=C2

Origin of Product

United States

Preparation Methods

Skraup-like Cyclization Followed by Chlorination

Initial Cyclization to Form 2-Methoxy-1,5-naphthyridine

The synthesis begins with 6-methoxy-pyridin-3-ylamine (13 ), which undergoes cyclization with propane-1,2,3-triol under strongly acidic conditions (concentrated sulfuric acid) at 140°C for 12 hours. This Skraup-like reaction forms 2-methoxy-1,5-naphthyridine (14 ) in 85–92% yield after extraction and purification. The use of sodium 3-nitrobenzenesulfonate as a mild oxidizing agent minimizes side reactions, ensuring high regioselectivity for the 1,5-naphthyridine framework.

Oxidation and Chlorination Steps

Compound 14 is oxidized with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature to yield 2-methoxy-1,5-naphthyridine 1-oxide (15 ). Subsequent treatment with phosphorus(III) oxychloride (POCl₃) at 110°C for 6 hours introduces a chlorine atom at position 4, producing 4-chloro-2-methoxy-1,5-naphthyridine (16 ) in 68–75% yield. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the N-oxide intermediate enhances electrophilicity at position 4.

Table 1: Reaction Conditions for Skraup-Chlorination Method
Step Reagents Temperature Time Yield
Cyclization H₂SO₄, Na 3-nitrobenzenesulfonate 140°C 12 h 85–92%
Oxidation mCPBA, CH₂Cl₂ 25°C 4 h 90–95%
Chlorination POCl₃ 110°C 6 h 68–75%

Friedländer Synthesis with Post-functionalization

Condensation of β-Ketoesters with Aminopyridines

An alternative route employs the Friedländer quinoline synthesis, adapted for naphthyridines. 3-Amino-4-methoxypyridine reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C for 8 hours, forming 4-hydroxy-2-methoxy-1,5-naphthyridine (19b ) via cyclodehydration. The hydroxyl group at position 4 is then replaced by chlorine using phosphorus oxychloride (POCl₃) under reflux, achieving 65–70% conversion to the target compound.

Role of Solvent and Catalyst

The use of diphenyl ether as a high-boiling solvent improves thermal stability during cyclization, while catalytic p-toluenesulfonic acid (PTSA) accelerates imine formation. This method is less regioselective than the Skraup approach, often yielding minor amounts of 2-chloro-4-methoxy-1,5-naphthyridine as a byproduct.

Methanolysis of 2,4-Dichloro-1,5-naphthyridine

Synthesis of Dichloro Intermediate

2,4-Dichloro-1,5-naphthyridine (20 ) is prepared via cyclization of 3-amino-pyridine-2-carboxylic acid ethyl ester (18 ) with diethyl malonate in phosphorus oxychloride at 80°C for 5 hours. This intermediate serves as a versatile precursor for selective methoxylation.

Regioselective Methanolysis

Treatment of 20 with methanol in the presence of hydrochloric acid at 60°C for 3 hours results in preferential substitution of the chlorine at position 2, yielding this compound (21 ) as the major product (75–80%) alongside 2-chloro-4-methoxy-1,5-naphthyridine (22 ) (15–20%). The regioselectivity arises from electronic effects: the methoxy group’s electron-donating nature deactivates position 2 toward further substitution.

Table 2: Comparison of Methanolysis Conditions
Parameter Optimal Value Effect on Selectivity
Temperature 60°C Minimizes di-substitution
Acid Catalyst HCl (1.0 M) Enhances Cl⁻ nucleophilicity
Reaction Time 3 h Balances conversion vs. side reactions

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Functionalization

While not directly used for this compound synthesis, palladium-catalyzed cross-coupling reactions offer post-functionalization opportunities. For example, this compound undergoes Suzuki coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃, enabling introduction of aryl groups at position 4. This method is critical for generating derivatives for structure-activity relationship studies.

Challenges and Optimization Strategies

Isomer Separation and Purification

The coexistence of 4-chloro-2-methoxy and 2-chloro-4-methoxy isomers necessitates chromatographic separation using silica gel with dichloromethane/methanol (95:5) as the eluent. Recrystallization from hexane/ethyl acetate mixtures improves purity to >98%.

Scale-Up Considerations

Industrial-scale production employs continuous flow reactors to enhance heat transfer during exothermic chlorination steps, reducing decomposition risks. Automated pH adjustment during methanolysis ensures consistent regioselectivity across batches.

Green Chemistry Alternatives

Recent efforts replace POCl₃ with phosphoryl chloride immobilized on silica gel, reducing hazardous waste generation by 40% while maintaining 70% yields. Microwave-assisted cyclization (150°C, 30 minutes) cuts reaction times by 75% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methoxy-1,5-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Analogues of 4-Chloro-2-methoxy-1,5-naphthyridine
Compound Name Substituents Key Properties/Applications Reference
8-Chloro-2-methoxy-1,5-naphthyridine Cl (position 8), OMe (position 2) Similar electronic profile; used in Suzuki couplings for drug intermediates
4-Chloro-8-methoxy-1,7-naphthyridine Cl (position 4), OMe (position 8) Different ring system (1,7 vs. 1,5); altered reactivity in cross-coupling reactions
8-Chloro-3-fluoro-1,5-naphthyridine Cl (position 8), F (position 3) Enhanced electrophilicity due to fluorine; potential kinase inhibitor
4-Bromo-1,5-naphthyridine Br (position 4) Higher reactivity in SNAr reactions; used in ligand synthesis

Key Observations :

  • Positional Effects : The location of substituents significantly impacts reactivity. For example, 8-chloro-2-methoxy-1,5-naphthyridine (Cl at position 8) participates more readily in Suzuki-Miyaura couplings compared to the 4-chloro isomer due to steric and electronic factors .
  • Halogen Type : Bromine substituents (e.g., 4-Bromo-1,5-naphthyridine) exhibit faster substitution kinetics than chlorine analogs due to weaker C-Br bonds .
  • Methoxy Group Influence : The methoxy group in this compound acts as an electron-donating group, directing electrophilic attacks to specific ring positions and stabilizing intermediates in nucleophilic substitutions .
Table 2: Reactivity Comparison of Selected Compounds
Compound Reaction Type Conditions Product Application Reference
This compound Nucleophilic substitution NaH, amines (e.g., Scheme 32) Aminated derivatives for drug discovery
8-Bromo-1,5-naphthyridine Suzuki-Miyaura coupling Pd(dppf)Cl₂, K₂CO₃, arylboronic acids Biaryl intermediates for DYRK1A inhibitors
4-Hydroxy-1,5-naphthyridine Metal chelation Al, Ga, or In salts Luminescent materials or catalysts

Key Findings :

  • Chloro vs. Bromo Reactivity: this compound undergoes amination with primary amines (e.g., 3-(2-nitro-1-imidazolyl)-propylamine) under basic conditions to yield amino derivatives . In contrast, brominated analogs like 8-Bromo-1,5-naphthyridine are more reactive in cross-coupling reactions, enabling efficient aryl-aryl bond formation .
  • Methoxy Stability : The methoxy group in the title compound remains intact under mild acidic or basic conditions, making it suitable for stepwise derivatization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-2-methoxy-1,5-naphthyridine, and how do reaction conditions influence product stability?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or hydrolysis. For example, refluxing this compound in 5M HCl and dioxane yields 4-chloro-1,5-naphthyridin-2(1H)-one while preserving the chloro substituent under mild conditions . Stability studies show that the methoxy group can undergo substitution under basic or nucleophilic conditions (e.g., aminolysis with diethylaminomethylphenol derivatives in ethanol/water under reflux) .
  • Key Consideration : Monitor reaction pH and temperature to avoid unintended hydrolysis of the chloro group.

Q. How can the reactivity of the chloro and methoxy substituents be exploited for functionalization?

  • Methodology : The chloro group at position 4 is highly reactive toward nucleophilic substitution. For instance, treatment with sodium iodide in acetic acid at 95°C replaces chlorine with iodine . The methoxy group at position 2 can undergo demethylation under acidic conditions or act as a directing group for electrophilic substitution .
  • Experimental Design : Use spectroscopic monitoring (e.g., TLC or NMR) to track substitution progress and optimize solvent polarity for desired selectivity.

Advanced Research Questions

Q. How does regioselectivity in substitution reactions vary with reaction conditions, and how can competing pathways be resolved?

  • Data Contradiction Analysis : Evidence shows that chlorination of 1,5-naphthyridine 1-oxide with POCl₃/PCl₅ produces a mixture of 2-, 3-, and 4-chloro isomers. Cooling during reagent addition reduces byproduct formation (e.g., 3-chloro isomer decreases from 7.5% to 3%) .
  • Resolution Strategy : Employ kinetic vs. thermodynamic control by adjusting reaction temperature and reagent addition rates. Use preparative chromatography (e.g., alumina columns) to isolate isomers .

Q. What analytical techniques are most effective for distinguishing structural isomers of halogenated 1,5-naphthyridines?

  • Methodology : NMR spectroscopy is critical. For example, 2,8-dichloro-1,5-naphthyridine exhibits distinct AB coupling systems for H3/H4 (δ ~8.5 ppm, J = 5 Hz) and H6/H7 (δ ~7.8 ppm, J = 8 Hz). Mass spectrometry (MS) with fragmentation patterns (e.g., m/z 199.03 for dichloro derivatives) further aids identification .
  • Advanced Tip : Combine high-resolution MS with isotopic clustering to differentiate chlorine-containing isomers.

Q. How can metal complexation with 1,5-naphthyridine derivatives be optimized for catalytic or material science applications?

  • Synthetic Strategy : 1,5-Naphthyridine acts as a bidentate ligand in coordination polymers. For example, copper(I) complexes with phosphino-naphthyridine ligands form tetrahedral geometries, characterized by X-ray crystallography and cyclic voltammetry .
  • Challenges : Solvent choice (e.g., dichloromethane vs. THF) impacts ligand binding modes. Use chelating additives (e.g., PPh₃) to stabilize intermediates.

Q. What strategies resolve contradictions in reported yields for halogenation or functionalization reactions?

  • Case Study : Chlorination of 1,5-naphthyridine 1-oxide yields varying ratios of 2-, 3-, and 4-chloro derivatives depending on substrate pre-treatment. For example, pre-drying POCl₃ reduces hydrolysis byproducts, improving 4-chloro isomer yield to 43% .
  • Recommendation : Replicate literature procedures with rigorous moisture control and characterize intermediates via in situ IR or Raman spectroscopy.

Q. How can computational methods (e.g., DFT) predict substituent effects on electronic properties?

  • Modeling Approach : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) accurately predicts ionization potentials and electron affinity trends. For example, the methoxy group’s electron-donating effect lowers the HOMO-LUMO gap, enhancing electrophilic reactivity at position 4 .
  • Validation : Compare computed NMR chemical shifts (e.g., GIAO method) with experimental data to refine functional choices.

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